H-DL-Pyr-DL-Phe-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-DL-Leu-DL-Arg-DL-Pro-Gly-NH2
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Overview
Description
The compound PGLU-D-PHE-TRP-SER-TYR-D-ALA-LEU-ARG-PRO-GLY-NH2 is a synthetic decapeptide. This compound is a structural modification of the luteinizing hormone-releasing hormone (LHRH), which is naturally secreted by the hypothalamus. The decapeptide plays a crucial role in regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PGLU-D-PHE-TRP-SER-TYR-D-ALA-LEU-ARG-PRO-GLY-NH2 is typically carried out using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a solid resin support. The α-amino group of each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added .
Industrial Production Methods: In industrial settings, the synthesis of this decapeptide can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection and coupling reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan and tyrosine residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Substitution reactions can be performed to modify specific amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various protecting groups and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
Chemistry: The compound is used in the study of peptide synthesis and modification techniques. It serves as a model peptide for developing new synthetic methodologies .
Biology: In biological research, this decapeptide is used to study the regulation of hormone release from the pituitary gland. It helps in understanding the mechanisms of hormone action and regulation .
Medicine: The compound has potential therapeutic applications in treating conditions characterized by excessive LH secretion, such as precocious puberty and menopausal syndrome .
Industry: In the pharmaceutical industry, this decapeptide is used in the development of peptide-based drugs and hormone therapies .
Mechanism of Action
The compound exerts its effects by binding to the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. This binding inhibits the release of luteinizing hormone (LH) from the pituitary, thereby regulating the reproductive cycle . The molecular targets involved include the GnRH receptors and the downstream signaling pathways that control hormone secretion .
Comparison with Similar Compounds
PGLU-HIS-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2: This is the natural luteinizing hormone-releasing hormone (LHRH).
PGLU-D-MET-TRP-SER-TYR-D-ALA-LEU-ARG-PRO-GLY-NH2: Another synthetic decapeptide with similar inhibitory effects on LH release.
Uniqueness: The uniqueness of PGLU-D-PHE-TRP-SER-TYR-D-ALA-LEU-ARG-PRO-GLY-NH2 lies in its specific amino acid substitutions, which enhance its stability and inhibitory activity compared to the natural LHRH .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H79N15O13/c1-32(2)25-42(53(82)68-41(15-9-23-63-59(61)62)58(87)74-24-10-16-47(74)57(86)65-30-48(60)77)69-50(79)33(3)66-52(81)43(27-35-17-19-37(76)20-18-35)71-56(85)46(31-75)73-55(84)45(28-36-29-64-39-14-8-7-13-38(36)39)72-54(83)44(26-34-11-5-4-6-12-34)70-51(80)40-21-22-49(78)67-40/h4-8,11-14,17-20,29,32-33,40-47,64,75-76H,9-10,15-16,21-28,30-31H2,1-3H3,(H2,60,77)(H,65,86)(H,66,81)(H,67,78)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,83)(H,73,84)(H4,61,62,63) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKMKQJDJGQSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H79N15O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1206.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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